Methetoin

Catalog No.
S535113
CAS No.
5696-06-0
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methetoin

CAS Number

5696-06-0

Product Name

Methetoin

IUPAC Name

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)

InChI Key

NEGMMKYAVYNLCG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Methetoin; Deltoin; Metetoin; N 3; N-3

Canonical SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Description

The exact mass of the compound Methetoin is 218.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methetoin, often confused with methadone due to their similar nomenclature, is a synthetic compound that has garnered attention primarily for its pharmacological properties. Methadone, a well-known opioid, is used in pain management and the treatment of opioid use disorder. Methetoin's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, specifically noted for its unique functional groups that differentiate it from other opioids. Its chemical formula is C21H27NOC_{21}H_{27}NO, with a molar mass of approximately 309.45 g/mol .

Typical of synthetic opioids. The primary reactions include:

  • N-demethylation: This process leads to the formation of active metabolites, which can influence the drug's efficacy and safety profile.
  • Grignard Reaction: Involving the reaction of alkyl halides with magnesium to form organomagnesium compounds, this reaction is pivotal in synthesizing methadone derivatives.
  • Hydrolysis: This reaction can convert methadone into its corresponding alcohol, impacting its pharmacological activity .

Methetoin exhibits significant biological activity as an opioid agonist. It acts primarily on the μ-opioid receptors in the central nervous system, leading to analgesic effects similar to those of morphine but with a longer duration of action. Its mechanism involves:

  • Activation of μ-opioid receptors: This results in pain relief and euphoria.
  • Antagonism of N-methyl-D-aspartate receptors: This potentially enhances its effectiveness in managing neuropathic pain .

Adverse effects may include respiratory depression, sedation, and gastrointestinal disturbances, common among opioids .

The synthesis of methetoin involves several chemical pathways:

  • Condensation Reaction: Combining diphenylacetonitrile with 1-dimethylamino-2-chloropropane yields isomeric nitriles.
  • Grignard Reaction: Ethylmagnesium bromide reacts with these nitriles to produce methadone hydrobromide.
  • Catalytic Reduction: Methadone can be reduced to its alcohol form using platinum or lithium aluminium hydride .

These methods highlight the complexity and precision required in synthesizing methetoin and its derivatives.

Methetoin's applications are primarily medicinal, particularly in pain management and addiction treatment. It serves as:

  • Analgesic: Effective for chronic pain relief.
  • Opioid Substitute: Utilized in managing opioid dependence due to its long half-life and lower potential for abuse compared to other opioids .
  • Research Compound: Investigated for its potential in treating various pain syndromes and as a model for developing new analgesics.

Studies on methetoin interactions reveal significant considerations:

  • Drug Interactions: Co-administration with inhibitors or inducers of cytochrome P450 enzymes (such as CYP3A4 and CYP2B6) can alter methetoin plasma levels, leading to increased risk of toxicity or reduced efficacy .
  • QT Interval Prolongation: Methetoin has been associated with cardiac risks, particularly at higher doses, necessitating careful monitoring during treatment .

Methetoin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
MethadoneSimilar backboneLonger half-life; used primarily for addiction treatment
BuprenorphinePartial agonistCeiling effect on analgesia; lower risk of overdose
FentanylPotent agonistRapid onset; significantly higher potency than morphine
TramadolDual-actionSerotonergic effects; less potent than traditional opioids

Methetoin's unique characteristics lie in its specific receptor activity profile and pharmacokinetics, making it distinct from these similar compounds while still serving comparable therapeutic roles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8G09Z6AF2T

Wikipedia

Methetoin

Dates

Modify: 2024-02-18
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10: Xu JF, Kong LY. [Studies on chemical constituents from the herb of Peucedanum decursivum (Miq.) Maxim]. Zhongguo Zhong Yao Za Zhi. 2001 Mar;26(3):178-80. Chinese. PubMed PMID: 12525036.
11: Shehzad O, Khan S, Ha IJ, Park Y, Tosun A, Kim YS. Application of stepwise gradients in counter-current chromatography: a rapid and economical strategy for the one-step separation of eight coumarins from Seseli resinosum. J Chromatogr A. 2013 Oct 4;1310:66-73. doi: 10.1016/j.chroma.2013.08.033. Epub 2013 Aug 16. PubMed PMID: 23992840.
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